REACTION_CXSMILES
|
[F:1][C:2]([F:32])([F:31])[C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]([CH2:17][CH2:18][CH2:19][N:20]3[CH2:25][CH2:24][C:23]([O:27][CH2:28][CH2:29][OH:30])([CH3:26])[CH2:22][CH2:21]3)[C:5]=2[CH:4]=1.CCOCC.[ClH:38]>CC(C)=O>[ClH:38].[F:31][C:2]([F:1])([F:32])[C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]([CH2:17][CH2:18][CH2:19][N:20]3[CH2:21][CH2:22][C:23]([O:27][CH2:28][CH2:29][OH:30])([CH3:26])[CH2:24][CH2:25]3)[C:5]=2[CH:4]=1 |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)(C)OCCO)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the precipitate formed
|
Type
|
FILTRATION
|
Details
|
was recovered by vacuum filtration
|
Type
|
CUSTOM
|
Details
|
The product was crystallized from acetone-ethanol mixture
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)(C)OCCO)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |